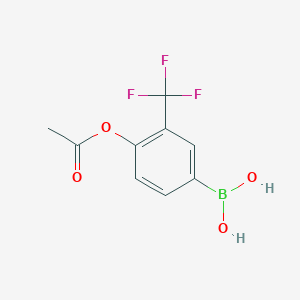

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-acetyloxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKZULPEVGTZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(=O)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis Guide: (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

The following technical guide details the strategic synthesis of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid , designed for researchers requiring high-purity intermediates for medicinal chemistry applications.

Part 1: Executive Technical Strategy[1]

The synthesis of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid presents a unique chemoselective challenge: installing an acid-labile/base-labile acetoxy ester in the presence of a Lewis-acidic boronic acid moiety, all while maintaining the integrity of the electron-deficient trifluoromethylated ring.[1]

Conventional approaches often fail due to two competing pathways:

-

Protodeboronation: The electron-withdrawing

and -

Boroxine Dehydration: Standard acetylation conditions (e.g., refluxing acetic anhydride) frequently drive the equilibrium toward the trimeric boroxine anhydride rather than the free boronic acid.[1]

The "Late-Stage Acetylation" Paradigm

To maximize yield and purity, this guide advocates a Late-Stage Acetylation Strategy . Instead of carrying the labile acetate through harsh metallation steps (Lithiation or Grignard), we construct the robust (4-hydroxy-3-(trifluoromethyl)phenyl)boronic acid scaffold first, followed by a mild, controlled acetylation.[1]

Retrosynthetic Logic

The workflow is defined by a disconnection at the phenolic oxygen, treating the acetyl group as a final protecting/functionalizing motif.[1]

Figure 1: Retrosynthetic disconnection showing the Late-Stage Acetylation pathway.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor

Target: (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid[1]

If this intermediate is not commercially sourced, it must be synthesized via a modified Miyaura Borylation.[1] Direct lithiation of the phenol is dangerous due to the acidic proton; therefore, a transient silyl protection strategy is employed.[1]

Reagents:

-

4-Bromo-2-(trifluoromethyl)phenol

-

Hexamethyldisilazane (HMDS)[1]

-

-Butyllithium (

-

Triisopropyl borate[1]

-

Anhydrous THF[1]

Protocol:

-

Transient Protection: Dissolve 4-bromo-2-(trifluoromethyl)phenol (

) in neat HMDS ( -

Lithiation: Dissolve the residue in anhydrous THF (

) and cool to -

Borylation: Add triisopropyl borate (

) rapidly at -

Hydrolysis: Quench with

( -

Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over

, and recrystallize from acetonitrile/water.

Phase 2: Chemoselective Acetylation (The Core Synthesis)

Target: (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid[1]

This step requires precision. Using pyridine/acetic anhydride can lead to mixed anhydrides at the boron center.[1] We utilize a biphasic Schotten-Baumann-type condition or a mild DMAP-catalyzed approach to favor phenolic esterification.[1]

Reagents:

-

Precursor: (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid (

, -

Acetic Anhydride (

) ( -

Catalyst: 4-Dimethylaminopyridine (DMAP) (

)[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Base: Triethylamine (

) (

Step-by-Step Workflow:

-

Solvation: In a flame-dried round-bottom flask under Argon, suspend the boronic acid precursor in DCM (

). Note: Boronic acids are often sparingly soluble in DCM; the reaction will proceed as the starting material dissolves.[1] -

Activation: Add

followed by DMAP.[1] Cool the mixture to -

Acetylation: Add

dropwise over 10 minutes. The reaction is exothermic.[1] -

Monitoring: Warm to RT. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The boronic acid spot will streak; stain with Curcumin or

.[1] -

Quench: Once conversion is

(typically 2–3 hours), quench with cold water ( -

Workup (Critical):

-

Purification: Concentrate in vacuo at

. Recrystallize immediately from

Part 3: Data Analysis & Validation

Quantitative Specifications

The following table summarizes the expected physicochemical properties and validation criteria.

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates phenol oxidation.[1] |

| Yield (Step 2) | 85% – 92% | Losses primarily due to water solubility of boronic acid.[1] |

| Distinct shift from starting phenol ( | ||

| Indicates tricoordinate boron; sharp peak suggests boronate ester.[1] | ||

| Purity (HPLC) | Use acidic mobile phase (0.1% Formic Acid) to prevent peak tailing. |

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the acetylation mechanism and potential side reactions (boroxine formation) that must be controlled.[1]

Figure 2: Mechanistic pathway showing the competition between productive acetylation and boroxine dehydration.[1]

Stability & Storage[1]

-

Hygroscopicity: The presence of the

group increases the Lewis acidity of the boron center, making it prone to coordinating atmospheric water.[1] -

Storage: Store at

under Argon. -

Usage: If the compound has been stored for

month, check for dehydration (boroxine formation).[1] Re-hydration can be achieved by suspending the solid in water/acetone (1:[1]1) and stirring for 30 minutes, followed by concentration.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[1][5] Link[1]

-

Adamczyk-Woźniak, A., et al. (2021).[1] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1939.[1] Link

-

Organic Syntheses. (2003). Preparation of (3,4,5-Trifluorophenyl)boronic Acid.[1][3] Organic Syntheses, 80, 200.[1] Link

Sources

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid CAS number

An In-Depth Technical Guide to (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid, a specialized arylboronic acid with significant potential in organic synthesis, particularly in the construction of complex biaryl scaffolds. While a specific CAS number for this compound is not prominently cataloged, indicating its status as a niche or novel reagent, its synthesis is highly feasible from commercially available precursors. This document outlines a robust synthetic pathway, detailed characterization methodologies, and explores its primary application in the Suzuki-Miyaura cross-coupling reaction. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights into the handling and application of this versatile building block. The strategic incorporation of the trifluoromethyl group offers unique advantages in modulating the physicochemical properties of target molecules, a feature of profound interest in medicinal chemistry and materials science.[1][2][3]

Introduction and Core Concepts

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound distinguished by three key functional groups: a boronic acid [-B(OH)₂], a trifluoromethyl (-CF₃) group, and an acetoxy (-OAc) group. This unique combination makes it a valuable reagent for introducing a trifluoromethylated phenyl moiety into larger molecules.

-

The Boronic Acid Group: This functional group is the cornerstone of its utility, primarily serving as the organometallic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] Boronic acids are generally favored in synthesis due to their stability to air and moisture, low toxicity, and the ease of handling compared to other organometallic reagents.[6]

-

The Trifluoromethyl Group: The -CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][7][8] In medicinal chemistry, the strategic placement of a -CF₃ group is a well-established method to improve the pharmacokinetic profile of a molecule.[2]

-

The Acetoxy Group: The acetoxy group serves as a protected phenol. This protecting group strategy allows for the selective execution of the Suzuki-Miyaura coupling without interference from a potentially reactive hydroxyl group. The acetoxy group can be readily hydrolyzed under basic or acidic conditions post-coupling to reveal the phenol, providing a handle for further functionalization.

Given the absence of a readily identifiable CAS number, this guide will focus on the logical synthesis and predictable applications of this compound, grounded in established chemical principles. A related precursor, (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid, is documented with CAS number 1187874-94-7, lending credence to the feasibility of the synthesis described herein.[9]

Physicochemical and Structural Data

The expected properties of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid are summarized below. These values are calculated based on its chemical structure and provide a baseline for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₈BF₃O₄ | Calculated |

| Molecular Weight | 247.96 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | [10][11] |

| pKa | Expected to be lower than unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing -CF₃ group.[12][13] | Inferred |

Synthesis and Purification

The synthesis of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is most logically achieved through a two-step sequence starting from the commercially available 4-bromo-2-(trifluoromethyl)phenol.

Synthesis Workflow

The overall synthetic strategy involves the conversion of an aryl bromide to a boronic acid, followed by the protection of the phenolic hydroxyl group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid

This step involves a lithium-halogen exchange followed by borylation and hydrolysis. The use of low temperatures (-78 °C) is critical to prevent side reactions.[14]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-(trifluoromethyl)phenol (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. Causality: The lithium-halogen exchange is rapid at this temperature and the ortho-directing effect of the hydroxyl group (after deprotonation by the first equivalent of n-BuLi) is less of a concern than potential decomposition at higher temperatures.

-

Borylation: Trimethyl borate (B(OMe)₃, 1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.[15]

-

Hydrolysis and Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2). The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid as a solid.

Step 2: Acetylation to (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

This is a standard acetylation of a phenol using acetic anhydride with pyridine as a catalyst and base.[16][17]

Experimental Protocol:

-

Reaction Setup: (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid (1.0 eq) is dissolved in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Acetylation: The solution is cooled to 0 °C, and acetic anhydride (Ac₂O, 1.5 eq) is added dropwise.[18] The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves as a base to neutralize the acetic acid byproduct.[16]

-

Workup: The reaction mixture is co-evaporated with toluene to remove excess pyridine. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by column chromatography to afford the final product, (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid.

Structural Characterization

A comprehensive suite of analytical techniques is required to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct multiplets. A singlet corresponding to the methyl protons of the acetoxy group will be present around δ 2.1-2.3 ppm. The B(OH)₂ protons will appear as a broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbonyl carbon of the acetoxy group (~169 ppm), and the methyl carbon of the acetoxy group (~21 ppm). The carbon attached to the boron atom will be a broad signal. |

| ¹⁹F NMR | A single resonance for the -CF₃ group is expected.[19] |

| ¹¹B NMR | A broad signal in the range of δ 28-33 ppm is characteristic of a trigonal planar arylboronic acid.[20][21] |

| Mass Spec (ESI) | The mass spectrum will show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight. |

| IR Spectroscopy | Characteristic absorption bands for O-H (broad, from the boronic acid), C=O (ester, ~1760 cm⁻¹), and C-F bonds will be present. |

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds, typically creating biaryl structures.[4][22]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][23]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X, an aryl or vinyl halide/triflate).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants & Reagents:

-

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid, and the base.

-

Solvent Addition: Add the degassed solvent system.

-

Catalyst Addition: Purge the vessel with an inert gas (e.g., nitrogen or argon) and then add the palladium catalyst.

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl product.

Safety and Handling

Organoboron compounds should be handled with care in a well-ventilated fume hood.[24][25]

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.[24]

-

Incompatibilities: Avoid strong oxidizing agents.[25]

-

Waste Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Conclusion

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid stands as a highly valuable, albeit specialized, synthetic building block. Its rational design, incorporating a protected phenol and a strategically placed trifluoromethyl group, makes it an ideal candidate for the synthesis of complex biaryl compounds via the robust Suzuki-Miyaura coupling reaction. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to leverage its unique properties in the pursuit of novel therapeutics and advanced materials.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.

- Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007, 317(5846), 1881-1886.

- Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 1995, 95(7), 2457-2483.

- Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

- Hagmann, W. K. The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 2008, 51(15), 4359-4369.

- Gozdalik, J. T., et al. Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 2019, 1180, 237-243.

-

Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025, 30(14), 3009. [Link]

- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37(2), 308-319.

- Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 2007, 22(5), 527-540.

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Marinaro, W. A., & Stella, V. J. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

- Bonner, T. G., & McNamara, P. M. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 1968, 795-797.

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine? [Link]

-

ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

- Hall, D. G. (Ed.). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons, 2011.

-

Adamczyk-Woźniak, A., et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 2024, 29(12), 2758. [Link]

-

MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Semantic Scholar. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

-

ESPI Metals. Boron Safety Data Sheet. [Link]

-

PMC. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Zakarian Lab Safety Protocol. [Link]

- Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)

-

Research Core Facilities. SAFETY DATA SHEET Boron (pieces). [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. [Link]

- Valenzuela, S. A., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 2022, 87(22), 15070-15076.

-

RSC Medicinal Chemistry. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

- Gabbaï, F. P., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003, 44(45), 8229-8232.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1187874-94-7|(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. researchgate.net [researchgate.net]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sites.pitt.edu [sites.pitt.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. leapchem.com [leapchem.com]

- 25. Boron - ESPI Metals [espimetals.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of such molecules, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei. This guide provides a comprehensive overview of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid, supported by established principles of NMR spectroscopy for organoboron and fluorinated compounds.

Molecular Structure and Predicted NMR Active Nuclei

The molecular structure of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid contains several NMR active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B. Each of these provides unique and complementary information about the molecule's structure.

Figure 1: Molecular structure of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the aromatic and methyl protons. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating acetoxy group.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Ar-H (adjacent to B(OH)₂) | 7.9 - 8.1 | d | ~8 |

| Ar-H (adjacent to CF₃) | 7.7 - 7.9 | d | ~8 |

| Ar-H (meta to B(OH)₂) | 7.2 - 7.4 | dd | ~8, ~2 |

| B(OH)₂ | 4.5 - 6.0 | br s | - |

| -OCOCH₃ | 2.1 - 2.3 | s | - |

Rationale behind Predictions:

-

Aromatic Protons: The protons on the aromatic ring will appear in the downfield region (7.0-8.5 ppm). The exact chemical shifts are influenced by the substituents. The electron-withdrawing nature of the boronic acid and trifluoromethyl groups will deshield the adjacent protons, shifting them downfield. The acetoxy group is weakly activating and will have a smaller effect.

-

Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They typically appear as a broad singlet.

-

Acetoxy Methyl Protons: The three equivalent protons of the methyl group in the acetoxy substituent will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C-B | 130 - 135 | s |

| C-CF₃ | 128 - 132 | q |

| C-O | 150 - 155 | s |

| Aromatic CH | 115 - 140 | d or s |

| CF₃ | 120 - 125 | q |

| C=O | 168 - 172 | s |

| -CH₃ | 20 - 25 | s |

Rationale behind Predictions:

-

Carbon attached to Boron (C-B): The carbon atom directly bonded to the boron atom is difficult to observe in some cases due to quadrupolar relaxation of the boron nucleus.[1]

-

Carbon of the Trifluoromethyl Group (C-CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be spread over a range depending on their position relative to the substituents.

-

Carbonyl and Methyl Carbons: The carbonyl carbon of the acetoxy group will appear significantly downfield, while the methyl carbon will be in the upfield region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[2][3] The trifluoromethyl group will give a single resonance in the ¹⁹F NMR spectrum.

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Rationale behind Predictions:

-

Chemical Shift: The chemical shift of the -CF₃ group is expected to be in the typical range for trifluoromethyl groups attached to an aromatic ring.[3][4] The electronic environment created by the adjacent acetoxy and boronic acid groups will influence the precise chemical shift.

-

Multiplicity: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. Long-range coupling to aromatic protons may be observed in a non-decoupled spectrum, resulting in a more complex multiplet.[5]

¹¹B NMR Spectroscopy: A Key to Understanding Boronic Acids

¹¹B NMR spectroscopy is a powerful tool for characterizing organoboron compounds.[6][7][8][9] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and electronic environment of the boron atom.

| Boron Species | Predicted Chemical Shift (δ) ppm | Hybridization |

| Trigonal planar boronic acid | +28 to +33 | sp² |

| Tetrahedral boronate ester/adduct | +5 to +15 | sp³ |

Causality in Experimental Choices for ¹¹B NMR:

-

Solvent and pH: The chemical shift of the boron atom in a boronic acid is pH-dependent. At low pH, the trigonal planar (sp²) form dominates, while at higher pH, the tetrahedral (sp³) boronate anion is formed, resulting in an upfield shift.[6][8] The choice of solvent can also influence the equilibrium between the boronic acid and its anhydride (boroxine).

-

NMR Tubes: To avoid a broad background signal from borosilicate glass, it is crucial to use quartz NMR tubes for ¹¹B NMR spectroscopy.[6][8]

-

Concentration: A sufficient concentration of the analyte (typically >4 mg in 0.65 mL of solvent) is required to obtain a good signal-to-noise ratio in a reasonable number of scans.[6][8]

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality NMR data for (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

For ¹¹B NMR, transfer the solution to a quartz NMR tube. For other nuclei, a standard borosilicate NMR tube is sufficient.

2. Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Referencing:

-

¹H and ¹³C NMR: Reference the spectra to the residual solvent peak.

-

¹⁹F NMR: Use an external reference standard such as CFCl₃ (δ = 0 ppm).

-

¹¹B NMR: Use an external reference standard such as BF₃·OEt₂ (δ = 0 ppm).

-

3. Specific Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay (d1): 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64-256.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹¹B NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more.

-

Relaxation delay (d1): 0.1-0.5 seconds (due to faster relaxation of the quadrupolar ¹¹B nucleus).

-

Figure 2: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid. By understanding the expected chemical shifts, coupling patterns, and the rationale behind them, researchers can confidently characterize this important building block and monitor its transformations in chemical reactions. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, ensuring the scientific integrity of research and development endeavors in which this compound is utilized.

References

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 2022. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

11 B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 2022. [Link]

-

11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry, 2015. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. [Link]

-

Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

-

19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR.... ResearchGate. [Link]

-

Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

19F NMR Reference Standards. [Link]

-

4-(Trifluoromethyl)phenylboronic acid. PubChem. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. colorado.edu [colorado.edu]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Crystal Structure of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis, largely due to the prevalence of the trifluoromethylphenyl moiety in numerous pharmaceutical agents.[1][2] Understanding its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science. This guide provides a comprehensive, field-proven framework for the determination and analysis of the crystal structure of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid. While a definitive crystal structure has not been publicly reported as of this writing, this document outlines the complete workflow, from synthesis to advanced crystallographic analysis, based on established methodologies for analogous compounds.[3][4]

Introduction: The Rationale for Structural Elucidation

Arylboronic acids are foundational building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[5][6] The incorporation of a trifluoromethyl group can enhance the metabolic stability and biological activity of drug candidates.[1][6] The acetoxy group, in turn, can modulate solubility and act as a potential site for further functionalization.

The precise arrangement of atoms in the solid state, or the crystal structure, governs a molecule's physical and chemical properties. For (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid, a detailed crystal structure would provide invaluable insights into:

-

Intermolecular Interactions: The nature and geometry of hydrogen bonding, which is a hallmark of boronic acids, and other non-covalent interactions.[3][7]

-

Molecular Conformation: The planarity of the molecule and the rotational orientation of the boronic acid, acetoxy, and trifluoromethyl groups.[4]

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for its stability, solubility, and bioavailability.

This guide is structured to walk researchers through the process of obtaining and interpreting this critical data.

Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-quality single crystals. A plausible synthetic route to (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is outlined below. The rationale for this approach is based on well-established transformations in organic chemistry.

Proposed Synthetic Pathway

Caption: Proposed synthesis of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid.

Experimental Protocol: Synthesis

-

Acetylation of 4-Bromo-2-(trifluoromethyl)phenol: To a solution of 4-bromo-2-(trifluoromethyl)phenol in pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. The organic layer is washed with HCl (1M), saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure to yield 4-bromo-2-(trifluoromethyl)phenyl acetate.

-

Miyaura Borylation: Combine 4-bromo-2-(trifluoromethyl)phenyl acetate, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as PdCl₂(dppf) in an anhydrous, degassed solvent like dioxane.[8] Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the resulting pinacol ester by column chromatography.

-

Hydrolysis to the Boronic Acid: The purified (4-acetoxy-3-(trifluoromethyl)phenyl)boronic acid pinacol ester is dissolved in a suitable solvent system like acetone/water. Add an oxidizing agent such as sodium periodate and a mild acid source like ammonium acetate. Stir at room temperature until hydrolysis is complete. Extract the product into an organic solvent, dry, and concentrate to yield the final product.

Purity Assessment: The purity of the synthesized compound is critical for successful crystallization. Purity should be assessed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To quantify the purity.

Crystallization: The Gateway to Structure Determination

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[9] A systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Protocol

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water). The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[10]

-

Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a "good" solvent. Place this solution in a small, open vial inside a larger, sealed chamber containing an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.

-

Table 1: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Nonpolar | Hexane, Heptane | Often used as anti-solvents. |

| Aromatic | Toluene, Xylene | Can facilitate crystal packing through π-π interactions. |

| Chlorinated | Dichloromethane, Chloroform | Good at dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity. |

| Esters | Ethyl acetate | Common solvent for purification and crystallization. |

| Ketones | Acetone, Methyl ethyl ketone | Polar aprotic solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can act as hydrogen bond donors or acceptors. |

| Aqueous Mixtures | Acetone/water, Ethanol/water | Varying the water content allows for fine-tuning of polarity. |

Structural Characterization and Analysis

Once suitable crystals are obtained, a suite of analytical techniques is employed for a comprehensive structural characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[11][12]

Workflow for SCXRD Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Data to be Obtained from SCXRD:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

-

Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.

-

Atomic Coordinates: The precise x, y, and z positions of each atom in the asymmetric unit.

-

Bond Lengths and Angles: To confirm the molecular connectivity and geometry.

-

Torsional Angles: To define the conformation of the molecule.

-

Intermolecular Interactions: Identification and characterization of hydrogen bonds and other non-covalent interactions.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for analyzing the bulk crystalline material, complementing the single-crystal data.[1]

Applications of PXRD:

-

Phase Purity: To confirm that the bulk sample consists of a single crystalline phase.

-

Polymorph Screening: To identify the presence of different crystalline forms.

-

Comparison with Simulated Pattern: The experimental PXRD pattern can be compared with a pattern simulated from the SCXRD data to verify that the single crystal is representative of the bulk material.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR: These are essential for confirming the chemical structure in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei.[2][13]

-

¹¹B NMR: This technique is particularly useful for studying boronic acids. The chemical shift of the boron nucleus can indicate whether the boron is trigonal (boronic acid) or tetrahedral (boronate ester or adduct), providing insights into its interactions in solution.[14][15]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[16][17] For boronic acids, care must be taken as they can dehydrate to form cyclic trimers (boroxines) in the mass spectrometer.[18] Techniques such as electrospray ionization (ESI) are commonly employed.[19]

Table 2: Summary of Characterization Techniques and Expected Outcomes

| Technique | Information Obtained |

| SCXRD | Definitive 3D atomic arrangement, bond lengths/angles, conformation, intermolecular interactions, space group, unit cell parameters.[11][20] |

| PXRD | Bulk phase purity, identification of polymorphs, comparison with single-crystal data.[1] |

| NMR | ¹H, ¹³C, ¹⁹F: Confirmation of chemical structure and connectivity.[2][13] ¹¹B: Information on the coordination state of the boron atom (trigonal vs. tetrahedral).[14][15] |

| MS | Molecular weight confirmation, fragmentation patterns for structural clues. Potential observation of boroxine formation.[16][18] |

Expected Structural Features and Discussion

Based on the extensive literature on substituted phenylboronic acids, several key structural features can be anticipated for (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid:

-

Hydrogen-Bonded Dimers: It is highly probable that the molecules will form centrosymmetric or non-centrosymmetric dimers in the solid state through hydrogen bonds between the boronic acid hydroxyl groups.[3][4]

-

Molecular Conformation: The boronic acid group is expected to be nearly co-planar with the phenyl ring to maximize conjugation, although some twisting is common to alleviate steric strain.[18] The relative orientation of the acetoxy and trifluoromethyl groups will be a key conformational feature to determine.

-

Intermolecular Interactions: Beyond the primary hydrogen-bonded dimers, other weaker interactions such as C-H···O and C-H···F hydrogen bonds may play a role in the overall crystal packing.

Conclusion

Determining the crystal structure of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a critical step in understanding its fundamental chemical properties and unlocking its full potential in drug discovery and materials science. This guide provides a comprehensive, technically detailed roadmap for achieving this goal, from rational synthesis to advanced structural elucidation. By following these field-proven methodologies, researchers can confidently pursue the characterization of this and other novel boronic acid derivatives, thereby contributing to the advancement of chemical and pharmaceutical sciences.

References

- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide - Benchchem. (n.d.).

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). Molecules.

- Arylboronic acid chemistry under electrospray conditions. (2013, June 3). Journal of the American Society for Mass Spectrometry.

- 4-(Trifluoromethyl)phenylboronic acid - Chem-Impex. (n.d.).

- Structures and properties of trifluoromethylphenylboronic acids. (2025, September 20). ResearchGate.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). AZoM.com.

- How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.

- Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. (n.d.). Semantic Scholar.

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog.

- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PMC.

- Services: Single Crystal X-Ray Diffraction. (n.d.). University of Bern.

- Structures and properties of trifluoromethylphenylboronic acids. (2025, September 20). ResearchGate.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). Molecules.

- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH.

- A computational study of the conformations of the boric acid (B(OH) 3), its conjugate base ((HO) 2BO −) and borate anion ( B(OH) 4 -). (2025, August 5). ResearchGate.

- The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. (n.d.). Longdom Publishing.

- X-ray diffraction pattern of the obtained boric acid. (n.d.). ResearchGate.

- Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. (n.d.). SciELO México.

- NMR Spectroscopy Interpretation (Example). (2023, December 4). YouTube.

- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023, June 6). bioRxiv.

- High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (n.d.). PMC.

- Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). Journal of Chemical Education.

- SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (2020, September 16). HETEROCYCLES.

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (n.d.). ResearchGate.

- 4-(Trifluoromethoxy)phenylboronic acid ≥ 95. (n.d.). Sigma-Aldrich.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Towards a monomeric structure of phenylboronic acid: The influence of ortho- alkoxy substituents. (2012, June 14). CrystEngComm.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.

- 4-(Trifluoromethyl)phenylboronic acid ≥ 95.0%. (n.d.). Sigma-Aldrich.

- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.

- Workshop: Crystallization Protocol to Obtain Single Crystals. (2021, February 17). YouTube.

- Single Crystal Growth Tricks and Treats. (n.d.). arXiv.org.

- Recrystallization-getting single crystals from microcrystals?. (2021, May 14). ResearchGate.

- 4-(Trifluoromethoxy)phenylboronic acid. (n.d.). MedchemExpress.com.

- PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. (2002, October 9). European Patent Office.

- 4-(Trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI AMERICA.

- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2026, February 6). Spectroscopy Online.

- Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (n.d.). IUCr Journals.

- 4-(Trifluoromethyl)phenylboronic acid. (n.d.). Chem-Impex.

- 4-Methyl-3-(trifluoromethyl)phenylboronic acid. (n.d.). Sigma-Aldrich.

- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 13. m.youtube.com [m.youtube.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]

commercial availability of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

This guide addresses the commercial availability and sourcing strategy for (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid .

Executive Summary: The "Ghost" Molecule Strategy

Status: Non-Catalog / Make-on-Demand (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is not currently listed as a stock item by major global catalog suppliers (Sigma-Aldrich, Combi-Blocks, Enamine, Fluorochem). It is a specialized intermediate, likely generated in situ or synthesized on demand to avoid stability issues associated with the simultaneous presence of a boronic acid (Lewis acid) and a phenolic ester (hydrolysis-prone).

Strategic Recommendation: Do not waste time seeking a direct supplier for the free acid. The industry-standard approach is to procure the stable precursor, 4-Bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9) , and perform a scalable two-step synthesis. This ensures material freshness and allows for the use of the more stable pinacol ester intermediate in downstream Suzuki couplings.

Part 1: Chemical Profile & Strategic Value

This molecule is a high-value building block in medicinal chemistry, particularly for designing bioisosteres of metabolic liabilities.

| Feature | Technical Specification | Strategic Value in Drug Design |

| Core Scaffold | Phenylboronic Acid | Precursor for Suzuki-Miyaura cross-coupling to biaryl systems. |

| Substituent 1 | 3-Trifluoromethyl (-CF₃) | Increases lipophilicity and metabolic stability; blocks oxidative metabolism at the ortho-position. |

| Substituent 2 | 4-Acetoxy (-OAc) | A "masked" phenol. The ester improves membrane permeability (prodrug concept) and prevents catalyst poisoning during coupling. |

| Stability | Low (Free Acid) | Boronic acids with electron-withdrawing groups are prone to protodeboronation; esters are prone to hydrolysis. |

Part 2: Commercial Landscape & Sourcing Map

Since the target is not off-the-shelf, the supply chain must focus on the Precursor Strategy .

Primary Precursor (The "Buy" Component)

The most efficient route starts with 4-Bromo-2-(trifluoromethyl)phenol . This compound is a commodity chemical widely available in high purity.[1]

| Component | Chemical Name | CAS Number | Availability | Key Suppliers |

| Starting Material | 4-Bromo-2-(trifluoromethyl)phenol | 50824-04-9 | High (In Stock) | Sigma-Aldrich, Combi-Blocks, Matrix Scientific |

| Reagent A | Acetic Anhydride | 108-24-7 | Commodity | General Chemical Suppliers |

| Reagent B | Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | High | Combi-Blocks, Boron Molecular |

| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | High | Strem, Sigma-Aldrich |

Sourcing Decision Logic (DOT Visualization)

Figure 1: Strategic sourcing decision tree. Due to the lack of direct commercial availability, the in-house synthesis route from the bromo-phenol precursor is the standard operating procedure.

Part 3: Synthesis & Manufacturing Protocol

This protocol is designed to validate the material identity and ensure the acetoxy group remains intact.

Step 1: Acetylation of 4-Bromo-2-(trifluoromethyl)phenol

-

Objective: Protect the phenol to prevent interference with the palladium catalyst and to install the acetoxy moiety.

-

Reaction:

-

Dissolve 4-Bromo-2-(trifluoromethyl)phenol (1.0 eq) in DCM.

-

Add Pyridine (1.2 eq) and DMAP (0.05 eq, catalytic).

-

Slowly add Acetic Anhydride (1.1 eq) at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.

-

Yield: Expect >95% quantitative conversion.

-

Step 2: Miyaura Borylation (The Critical Step)

-

Objective: Convert the aryl bromide to the boronate ester without hydrolyzing the acetate.

-

Reaction:

-

Combine the Aryl Bromide (from Step 1), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in 1,4-Dioxane.

-

Degas with Argon for 15 minutes.

-

Add Pd(dppf)Cl₂ · DCM (0.03 eq).

-

Heat to 80°C for 4-6 hours. Note: Do not overheat (>100°C) to avoid ester cleavage.

-

Workup: Filter through Celite. Concentrate.

-

-

Result: You now have 4-Acetoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester .

-

Technical Note: Most researchers use this pinacol ester directly in Suzuki couplings. Hydrolysis to the free boronic acid is unnecessary and reduces stability.

-

Synthetic Pathway Diagram (DOT Visualization)

Figure 2: Synthetic pathway from the commercially available phenol to the stable pinacol boronate ester.

Part 4: Quality Control & Handling

If you successfully synthesize or obtain the free boronic acid, adhere to these strict handling protocols to maintain purity.

1. Analytical Validation:

-

¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the acetoxy methyl group (~2.3 ppm) and the aromatic protons. Ensure the integral ratio matches the CF₃ group.

-

¹⁹F NMR: Essential to confirm the integrity of the trifluoromethyl group (typically ~ -60 to -63 ppm).

-

Mass Spec: ESI-MS in negative mode often shows the boronate adduct; positive mode may show the hydrolyzed phenol if the ionization is too harsh.

2. Stability Risks:

-

Protodeboronation: The electron-withdrawing CF₃ group destabilizes the C-B bond, making the molecule susceptible to losing the boron group under basic conditions or high heat.

-

Hydrolysis: The acetoxy ester is labile. Avoid strong bases (NaOH, LiOH) during Suzuki couplings. Use mild bases like K₃PO₄ or Cs₂CO₃ to preserve the ester.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9).[2][3] Retrieved from .

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 60(23), 7508-7510.

-

Combi-Blocks. Material Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)phenol. Retrieved from .

Sources

An In-depth Technical Guide to (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic Acid: Safety, Handling, and Application in Suzuki-Miyaura Cross-Coupling

Compound Identification and Properties

While a specific CAS number for (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid has not been identified in the conducted search, its molecular structure indicates its classification as a substituted arylboronic acid. These compounds are pivotal in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions.

Table 1: Inferred and Known Properties of Structurally Related Phenylboronic Acids

| Property | (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid (Inferred) | 4-(Trifluoromethyl)phenylboronic acid | Phenylboronic acid |

| Molecular Formula | C₉H₈BF₃O₄ | C₇H₆BF₃O₂[1][2] | C₆H₇BO₂ |

| Molecular Weight | 248.96 g/mol | 189.93 g/mol [1][2] | 121.93 g/mol |

| Appearance | White to off-white solid | White to off-white powder[1] | Off-white powder solid |

| Melting Point | Not available | 245 - 256 °C[1] | 217 - 222 °C[3] |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and acetone. | Not specified, but generally soluble in organic solvents. | Soluble in many organic solvents. |

| Storage | Store under inert atmosphere, refrigerated, and protected from moisture.[3][4] | Store at room temperature.[1] | Keep refrigerated and under an inert atmosphere; air and moisture sensitive.[3][4] |

The trifluoromethyl group, a common moiety in pharmaceuticals, can enhance metabolic stability and binding affinity of drug candidates.[5] The boronic acid functional group is the key to its utility in carbon-carbon bond formation.[5]

Hazard Identification and Safety Precautions

As a specific SDS is unavailable, the following hazard information is based on data for analogous phenylboronic acids.[3][4][6]

Potential Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust.[6] Do not breathe dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] Phenylboronic acids can be hygroscopic and sensitive to air.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[5][7][8] Arylboronic acids are key reagents in this palladium-catalyzed reaction.[5][8] The trifluoromethyl group on the phenyl ring of the title compound can enhance its reactivity in the transmetalation step of the catalytic cycle.[5]

Below is a detailed, representative protocol for a Suzuki-Miyaura coupling reaction. This protocol is a general guideline and may require optimization for specific substrates.

Experimental Protocol: Synthesis of a Biaryl Compound

Reaction Scheme:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

Introduction: The Strategic Importance of Trifluoromethylated Biaryls

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] Among the vast array of available building blocks, trifluoromethyl-substituted phenylboronic acids have garnered significant attention. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

This application note provides a comprehensive guide to the use of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1][7]

-

Transmetalation: In this step, the organic group from the organoboron species (R²-B(OR)₂) is transferred to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium complex.[8][9][10]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond (R¹-R²) and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][12]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki coupling of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid with a representative aryl bromide. Optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |

| (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid | 1187874-94-7 | 262.00 | >95% |

| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | >98% |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | >98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | >99.8% |

| Water (degassed) | 7732-18-5 | 18.02 | High Purity |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]

-

Boronic Acids: Phenylboronic acids can be harmful if swallowed or inhaled and may cause skin and eye irritation.[14][15][16] Handle with care and use appropriate PPE.

-

Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and away from ignition sources.

-

Base: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). The choice of catalyst and ligand can be critical for reaction efficiency, and other catalysts like Pd(dppf)Cl₂ or those with bulky phosphine ligands can also be effective.[2][17][18]

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a solvent mixture like dioxane/water is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[11][19]

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient base, or low reaction temperature. | Use a fresh batch of catalyst. Consider a different palladium source or ligand.[17][20] Ensure the base is anhydrous and used in sufficient excess. Increase the reaction temperature in increments of 10 °C. |

| Protodeboronation | The boronic acid is sensitive to aqueous and acidic conditions, leading to the replacement of the boronic acid group with a hydrogen atom. | Use a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[8] Minimize the amount of water in the reaction or use anhydrous conditions if possible. |

| Homocoupling | Formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid. | This can be indicative of issues with the catalyst or reaction conditions. Lowering the reaction temperature or using a different ligand may help. |

| Difficult Purification | The product has similar polarity to the starting materials or byproducts. | Optimize the chromatography conditions by trying different solvent systems. Recrystallization may also be a viable purification method. |

Conclusion

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable and reactive building block for the synthesis of complex trifluoromethylated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

HZPT Blog. why use base in suzuki coupling. [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. [Link]

-

University of North Florida. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

DiVA. Suzuki reactions in novel liquids. [Link]

-

ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

Inno-Pharmchem. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. blog.hzpt.com [blog.hzpt.com]

- 10. researchgate.net [researchgate.net]